Home > Products > Screening Compounds P26566 > 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one
7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one -

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one

Catalog Number: EVT-8400790
CAS Number:
Molecular Formula: C8HBrCl2F2N2O
Molecular Weight: 329.91 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one is a complex organic compound belonging to the class of quinazolinones, which are known for their diverse biological activities. This compound features multiple halogen substitutions, specifically bromine and chlorine, as well as fluorine atoms, which significantly influence its chemical reactivity and potential applications in medicinal chemistry.

Source

The compound can be synthesized through various methods involving quinazolinone derivatives and halogenation processes. It has been referenced in several patents and scientific articles highlighting its potential as a therapeutic agent, particularly in targeting specific cancer pathways associated with mutations in the KRas gene .

Classification

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one is classified as a fused ring compound. It is particularly noted for its role as a potential inhibitor of Ras proteins, which are implicated in various cancers. The structural modifications provided by the halogen substituents enhance its biological activity and selectivity .

Synthesis Analysis

Methods

The synthesis of 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one can be achieved through several methodologies:

  1. Halogenation of Quinazolinones: This involves the introduction of bromine and chlorine into the quinazolinone framework under controlled conditions. Common reagents include bromine or chlorine gas in the presence of a solvent such as dichloromethane.
  2. Electrochemical Synthesis: Recent studies have explored electrochemical methods for synthesizing similar compounds by utilizing a combination of electrolysis and specific organic substrates under light irradiation .
  3. Coupling Reactions: The compound can also be synthesized via coupling reactions involving 2-methyl quinazolinones and halogenated derivatives, often facilitated by catalysts or specific reaction conditions .

Technical Details

The synthesis typically requires careful control of temperature and reaction time to ensure proper halogenation without decomposition of the quinazolinone core. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to monitor the progress of the synthesis.

Molecular Structure Analysis

Data

The compound has a molecular formula of C9H3BrCl2F2N2O and a molecular weight of approximately 329.46 g/mol. The presence of multiple halogens contributes to its unique properties and reactivity.

Chemical Reactions Analysis

Reactions

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one can participate in various chemical reactions:

  1. Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions, allowing for further functionalization.
  2. Condensation Reactions: The compound may undergo condensation with amines or other nucleophiles to form more complex structures.
  3. Electrophilic Aromatic Substitution: The fluorine atoms may direct electrophilic substitutions on the aromatic rings during synthetic transformations.

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvent, and sometimes the presence of catalysts to enhance yield and selectivity.

Mechanism of Action

Process

The mechanism of action for 7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one primarily involves its interaction with Ras proteins. By inhibiting these proteins, which are pivotal in cell signaling pathways related to growth and proliferation, the compound shows promise in cancer therapy.

Data

Studies indicate that compounds with similar structures exhibit significant inhibitory effects on mutant forms of Ras proteins, suggesting that this compound may also display similar therapeutic potential .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range for quinazolinones.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide or acetone; limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to strong bases or acids.

Relevant Data or Analyses

Characterization techniques such as infrared spectroscopy (IR) and mass spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one has potential applications in:

  1. Cancer Research: As an inhibitor of Ras proteins, it may serve as a lead compound for developing targeted therapies against cancers harboring KRas mutations.
  2. Pharmaceutical Development: Its unique structure makes it a candidate for further modification to enhance efficacy and selectivity against specific cancer types.
  3. Biochemical Studies: Useful in elucidating mechanisms of action related to cell signaling pathways influenced by Ras proteins.

Properties

Product Name

7-bromo-2,6-dichloro-5,8-difluoroquinazolin-4(3H)-one

IUPAC Name

7-bromo-2,6-dichloro-5,8-difluoro-3H-quinazolin-4-one

Molecular Formula

C8HBrCl2F2N2O

Molecular Weight

329.91 g/mol

InChI

InChI=1S/C8HBrCl2F2N2O/c9-2-3(10)4(12)1-6(5(2)13)14-8(11)15-7(1)16/h(H,14,15,16)

InChI Key

RIJGJCBKSVIKAE-UHFFFAOYSA-N

SMILES

C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(NC2=O)Cl

Canonical SMILES

C12=C(C(=C(C(=C1F)Cl)Br)F)N=C(NC2=O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.